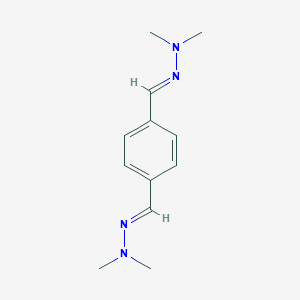
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a compound that has garnered significant interest in scientific research. This compound has been synthesized through a variety of methods and has shown potential in various fields of research. In
Mécanisme D'action
The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors in the body. This inhibition can lead to the suppression of cancer cell growth and the improvement of neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One area of research is the development of more potent and selective analogs of this compound. Additionally, researchers are exploring the potential use of this compound in combination with other cancer treatments to improve efficacy. Finally, studies are underway to determine the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
This compound is a compound that has shown significant potential in scientific research. Its ability to inhibit the growth of cancer cells and improve neurological function makes it a valuable tool for researchers in these fields. While there are limitations to its use, ongoing research is exploring ways to improve its efficacy and expand its potential applications.
Méthodes De Synthèse
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with ethylamine to yield this compound.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H25BrN2O3 |
|---|---|
Poids moléculaire |
373.28 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25BrN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
Clé InChI |
VRAXWYZVKJKDRK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Br)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Br)CNCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)

![2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)

![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)


![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)




